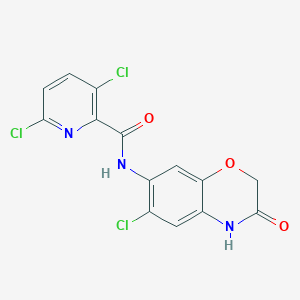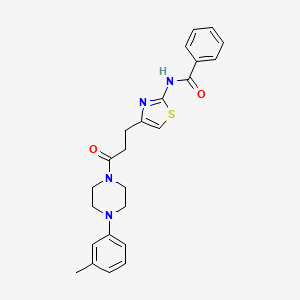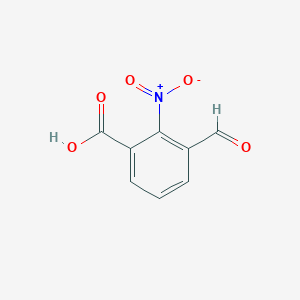
3-Formyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-nitrobenzoic acid is an organic compound characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-nitrobenzoic acid typically involves the nitration of 3-formylbenzoic acid. This process can be achieved by treating 3-formylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the oxidation of 3-formyl-2-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3-Carboxy-2-nitrobenzoic acid.
Reduction: 3-Formyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Formyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-formyl-2-nitrobenzoic acid involves its reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (formyl) groups. These groups influence the compound’s behavior in various chemical reactions, such as nucleophilic and electrophilic substitutions. The nitro group, being highly electronegative, can stabilize intermediates in these reactions, while the formyl group can participate in condensation reactions .
Comparaison Avec Des Composés Similaires
2-Nitrobenzoic acid: Similar structure but lacks the formyl group.
3-Nitrobenzoic acid: Similar structure but lacks the formyl group.
4-Nitrobenzoic acid: Similar structure but the nitro group is in the para position.
Uniqueness: 3-Formyl-2-nitrobenzoic acid is unique due to the simultaneous presence of both formyl and nitro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a valuable compound for various synthetic applications .
Propriétés
IUPAC Name |
3-formyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKEQQMDSUJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
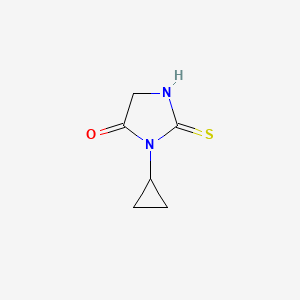
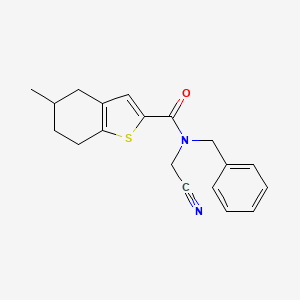
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
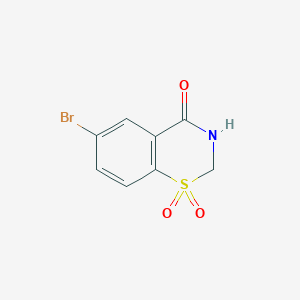
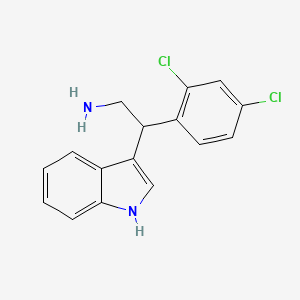
![3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2730393.png)
![N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2730394.png)
![4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2730397.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)
